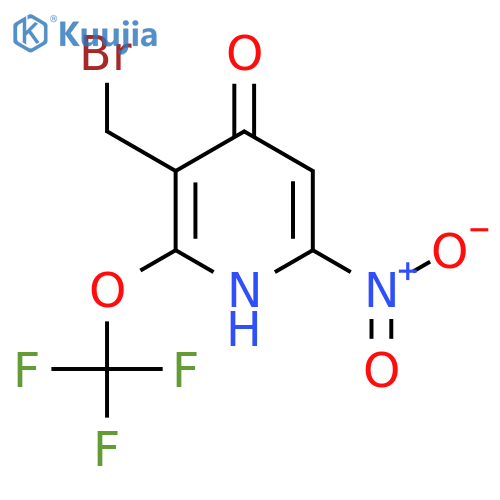Cas no 1804622-39-6 (3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine)

1804622-39-6 structure
商品名:3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine
CAS番号:1804622-39-6
MF:C7H4BrF3N2O4
メガワット:317.016871452332
CID:4815182
3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H4BrF3N2O4/c8-2-3-4(14)1-5(13(15)16)12-6(3)17-7(9,10)11/h1H,2H2,(H,12,14)
- InChIKey: WQWMYBQTNBRIFT-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C=C([N+](=O)[O-])NC=1OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 424
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 84.2
3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097407-1g |
3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine |
1804622-39-6 | 97% | 1g |
$1,460.20 | 2022-04-02 |
3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine 関連文献
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
1804622-39-6 (3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine) 関連製品
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
